2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride
CAS No.: 7538-17-2
Cat. No.: VC18458129
Molecular Formula: C14H26ClNO2
Molecular Weight: 275.81 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 7538-17-2 |
|---|---|
| Molecular Formula | C14H26ClNO2 |
| Molecular Weight | 275.81 g/mol |
| IUPAC Name | 2-(1,4-dioxaspiro[4.6]undecan-3-yl)piperidin-1-ium;chloride |
| Standard InChI | InChI=1S/C14H25NO2.ClH/c1-2-5-9-14(8-4-1)16-11-13(17-14)12-7-3-6-10-15-12;/h12-13,15H,1-11H2;1H |
| Standard InChI Key | CIMIDBQMXVBYFP-UHFFFAOYSA-N |
| Canonical SMILES | C1CCCC2(CC1)OCC(O2)C3CCCC[NH2+]3.[Cl-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-(1,4-dioxaspiro[4.6]undecan-3-yl)piperidin-1-ium chloride, reflects its unique architecture: a piperidine ring (a six-membered amine) attached to a 1,4-dioxaspiro[4.6]undecane system . The spirocyclic component consists of a cyclohexane ring fused to a dioxolane ring, creating a bridged oxygen-containing structure . The hydrochloride salt form enhances solubility and stability, critical for pharmacological applications.
Table 1: Key Molecular Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 275.81 g/mol | |
| SMILES Notation | C1CCC2(CC1)OCC(O2)C3CCCCN3 | |
| InChI Key | AIYAAUWHXVVSLO-UHFFFAOYSA-N |
Structural Analysis and Conformational Dynamics
X-ray crystallography and computational modeling reveal that the spirocyclic system imposes significant steric constraints, stabilizing the compound in a chair-like conformation for the cyclohexane ring . The piperidine nitrogen’s protonation in the hydrochloride salt facilitates hydrogen bonding with biological targets, potentially enhancing receptor affinity. Nuclear magnetic resonance (NMR) studies highlight distinct chemical shifts for the dioxolane oxygen atoms () and piperidine protons () .
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis of 2-(2-Piperidyl)-1,4-dioxaspiro(4.6)undecane hydrochloride involves multi-step organic reactions:
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Spirocycle Formation: Cyclohexanone is condensed with ethylene glycol under acidic conditions to yield 1,4-dioxaspiro[4.6]undecane.
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Piperidine Incorporation: A nucleophilic substitution reaction introduces the piperidine moiety at the spirocyclic carbon, followed by hydrochloride salt formation via treatment with HCl gas.
Yields typically range from 40–60%, with purity dependent on chromatographic separation techniques.
Reactivity and Stability
The compound exhibits moderate stability under ambient conditions but degrades upon prolonged exposure to light or moisture . The dioxolane ring is susceptible to acid-catalyzed hydrolysis, reverting to cyclohexanone derivatives .
| Target | Affinity () | Assay Type | Source |
|---|---|---|---|
| Dopamine D2 | 120 nM | Radioligand | |
| Serotonin 5-HT1A | 240 nM | Radioligand |
Neuroprotective Effects
Toxicological Profile
Acute Toxicity
The compound’s oral LD50 in mice is 600 mg/kg, with lethality attributed to respiratory depression and neuromuscular blockade . No histopathological abnormalities were reported in surviving subjects .
Subchronic Exposure Risks
Data on repeated-dose toxicity are absent, highlighting a critical research gap. Regulatory approval for clinical trials will require thorough safety assessments.
Future Directions and Challenges
Structural Optimization
Modifying the spirocyclic scaffold to enhance blood-brain barrier permeability and receptor specificity is a priority. Computational docking studies propose alkyl substitutions at the piperidine nitrogen to improve affinity .
Clinical Translation Barriers
The lack of pharmacokinetic data (e.g., bioavailability, half-life) and potential off-target effects necessitate rigorous preclinical profiling. Collaborative efforts between academia and industry are essential to advance this compound into therapeutic development.
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